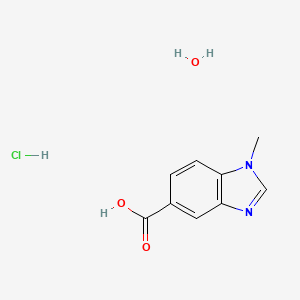
1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Luminescent Properties
- Metal-Organic Frameworks (MOFs): Benzimidazole derivatives, including compounds similar to 1-Methyl-1H-benzimidazole-5-carboxylic acid, have been employed in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit interesting structural and luminescent properties, making them potential candidates for applications in luminescent materials or sensors (Yao, Che, & Zheng, 2008).
Corrosion Inhibition
- Corrosion Inhibition: Benzimidazole derivatives have shown effectiveness in inhibiting the corrosion of metals in acidic environments. This property is critical in industrial applications where metal preservation is necessary (Khaled, 2003).
Chemical Stability
- Chemical Stability of Ionic Liquids: The stability and decomposition products of ionic liquids, including those related to benzimidazole derivatives, have been studied to ensure safe handling and application in various industrial processes (Swatloski, Holbrey, & Rogers, 2003).
Environmental Impact and Degradation
- Environmental Degradation: Research into the biotransformation and degradation of benzimidazole compounds in wastewater treatment processes provides insights into their environmental impact and potential persistence in aquatic environments (Huntscha et al., 2014).
Coordination Chemistry and Luminescence
- Coordination Compounds: Lanthanide coordination compounds with benzimidazole derivatives have been synthesized and characterized, highlighting their potential in creating materials with specific luminescent properties (Xia et al., 2013).
Reverse Osmosis Membranes
- Water Purification: Benzimidazole derivatives have been investigated as additives in the preparation of reverse osmosis membranes, improving water purification processes by enhancing flux-rejection combinations and membrane stability (Yingying et al., 2020).
Antitumor Activity
- Antitumor Activity: Certain benzimidazole derivatives have been synthesized and shown to exhibit antitumor activities, indicating their potential use in the development of new cancer treatments (Galal et al., 2009).
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a wide range of targets due to their versatile nature. They have been found to exhibit antimicrobial, antiviral, and anticancer activities, suggesting they interact with various biological targets .
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its functional groups. Some benzimidazole compounds work by inhibiting key enzymes in their target organisms, while others may interact with DNA or other cellular components .
Biochemical Pathways
Benzimidazole compounds can affect numerous biochemical pathways. For instance, some benzimidazole-based drugs disrupt the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazole compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The effects of benzimidazole compounds at the molecular and cellular level can include the disruption of cell division, inhibition of enzyme activity, and interference with DNA processes, which can lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
1-methylbenzimidazole-5-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;;/h2-5H,1H3,(H,12,13);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYYGZRAMIMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
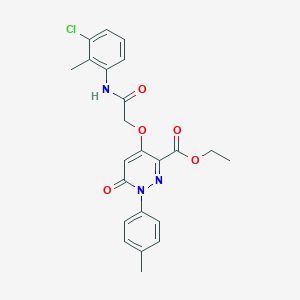

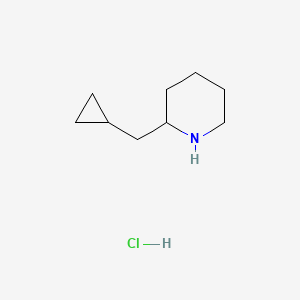
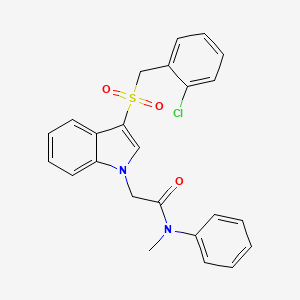
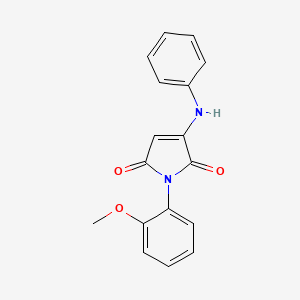
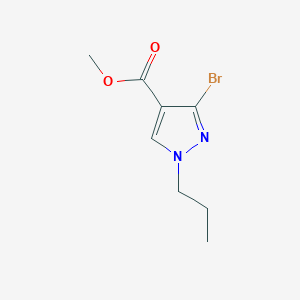

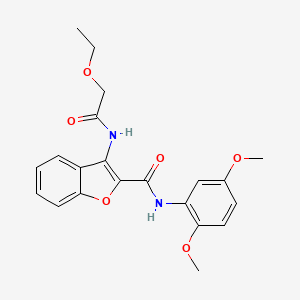

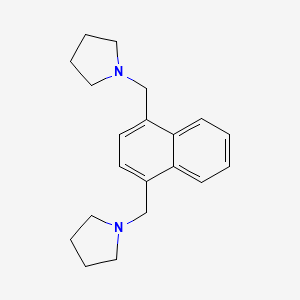
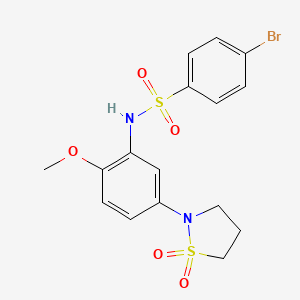
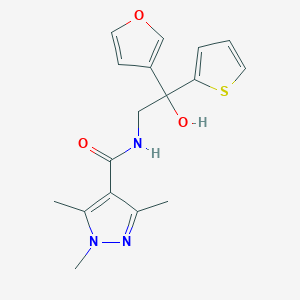
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
